tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H19ClN2O3S |
|---|---|
Molecular Weight |
318.82 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3 |
InChI Key |
KWKKTUFKBVKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Biological Activity
tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate, also known as (S)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C13H19ClN2O3S
- CAS Number : 113559-02-7
- Molecular Weight : 302.81 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chlorothiazole compounds. The synthetic routes often focus on optimizing yields and purity while minimizing by-products.
Anti-inflammatory Properties
Research indicates that compounds similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine have demonstrated anti-inflammatory activities. For example, studies on pyrrolidine derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses. These compounds exhibited anti-inflammatory effects comparable to indomethacin but with a wider safety margin due to reduced ulcerogenic effects .
Antimicrobial Activity
The thiazole moiety in the compound is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit significant activity against various bacterial strains, suggesting that tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine could possess similar antimicrobial effects. Specific studies focusing on chlorothiazole derivatives have shown efficacy against gram-positive and gram-negative bacteria .
Insecticidal Activity
The biological activity of related compounds such as chlorfenapyr, a pyrrole insecticide, indicates that structures similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine may disrupt metabolic pathways in insects, leading to toxicity without cross-resistance to neurotoxic insecticides. This suggests potential applications in pest control .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine Carboxylates
The compound shares core structural motifs with several pyrrolidine carboxylates documented in the literature. Key comparisons include:
Key Differences:
- Heterocyclic Moieties : The target compound’s 2-chlorothiazole group contrasts with pyridine (e.g., ) or pyrazolo-pyridine () cores in analogs. Thiazoles are more electron-deficient than pyridines, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
- Substituent Effects : Bromine and methoxy groups in pyridine analogs () enhance steric bulk and alter electronic properties compared to the chlorine atom in the thiazole derivative.
- Stereochemical Complexity : The compound in exhibits stereospecific methyl groups, while the target compound’s stereochemistry (if present) is unconfirmed.
Research Findings and Data Gaps
- Structural Insights : While NMR and MS data for pyridine analogs () confirm regioselective substitutions, similar analyses are needed for the target compound to validate its purity and stereochemistry.
- Synthetic Challenges : The steric hindrance of the tert-butyl group and reactivity of the chlorothiazole may require optimized conditions for functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
